REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([CH:11]([OH:13])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(OCO2)C(=C1)C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
416 mg
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 h (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCO2)C(=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |